molecular formula AlCo3 B14731513 CID 78062133

CID 78062133

Cat. No.: B14731513
M. Wt: 203.78112 g/mol
InChI Key: JARPWIARNCHNML-UHFFFAOYSA-N
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Description

CID 78062133 (PubChem Compound Identifier 78062133) is a hypothetical compound used here to demonstrate systematic approaches for comparing chemical entities. While specific data for this compound are unavailable in the provided evidence, standard methodologies for structural, physicochemical, and functional comparisons can be extrapolated from analogous compounds . Such analyses typically involve evaluating molecular descriptors (e.g., molecular weight, logP, solubility), biological activity, and synthetic pathways, as exemplified by studies on other PubChem CIDs .


Properties

Molecular Formula

AlCo3

Molecular Weight

203.78112 g/mol

InChI

InChI=1S/Al.3Co

InChI Key

JARPWIARNCHNML-UHFFFAOYSA-N

Canonical SMILES

[Al].[Co].[Co].[Co]

Origin of Product

United States

Chemical Reactions Analysis

2.1. Catalytic Behavior in Organic Reactions

While direct data on CID 78062133 is unavailable, insights can be drawn from studies on metal-containing compounds:

  • GeNi₃ (CID 78062202) and Al₃Pd (CID 78062166) are transition metal-containing compounds. Such species often participate in redox reactions or catalytic cycles, though specific mechanisms for these exact compounds are not detailed in the provided sources .

2.2. Metabolic Stability in Drug Design

Research on CDK8/19 inhibitors like compound 109 highlights strategies to optimize metabolic stability, such as replacing labile functional groups (e.g., spirolactams) with more stable polar heterocycles . While not directly applicable to this compound, this underscores the importance of functional group replacement in reaction tuning.

Structural and Physical Property Analysis

PropertyCID 78062166 (Al₃Pd)CID 78062202 (GeNi₃)
Molecular Weight 187.36 g/mol 248.71 g/mol
Hydrogen Bond Donors 0 0
Hydrogen Bond Acceptors 0 0
Rotatable Bonds 0 0
Topological Polar Surface Area N/AN/A

Research Gaps and Limitations

  • Metal-based reactivity : Transition metals like Pd and Ni often engage in catalytic redox or ligand substitution reactions .

  • Stability considerations : Compounds with zero rotatable bonds (e.g., Al₃Pd, GeNi₃) may exhibit limited conformational flexibility, influencing reaction kinetics .

Scientific Research Applications

CID 78062133 has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062133 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Structural similarity is often assessed using molecular fingerprints or topological descriptors. For example:

  • CID 53216313 (CAS 1046861-20-4) shares a boronic acid functional group, common in Suzuki-Miyoupling intermediates, with a molecular formula of C₆H₅BBrClO₂ .
  • CID 252137 (CAS 7254-19-5) features a brominated indole-carboxylic acid scaffold, highlighting aromatic and hydrogen-bonding motifs .
  • CID 57416287 (CAS 1254115-23-5) contains a piperazine-oxetane hybrid structure, emphasizing heterocyclic diversity .

Hypothetically, CID 78062133 could align with these structural classes, depending on its core scaffold and substituents.

Physicochemical Properties

Key parameters for comparison include logP, solubility, and bioavailability (Table 1).

Table 1. Physicochemical Comparison of this compound and Analogs

Property This compound* CID 53216313 CID 252137 CID 57416287
Molecular Weight (g/mol) - 235.27 240.05 142.20
LogP (XLOGP3) - 2.15 2.15† -0.7
Solubility (mg/mL) - 0.24 0.052 86.7
Bioavailability Score - 0.55 0.56 0.55
BBB Permeability - Yes Yes No

*Hypothetical values inferred from analogs. †Calculated from similar compounds.

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